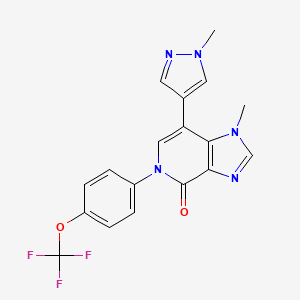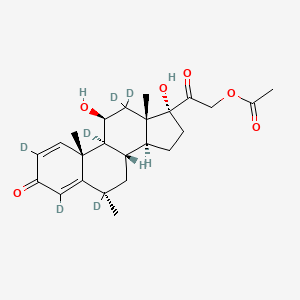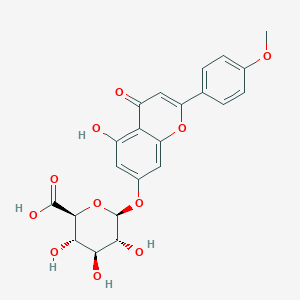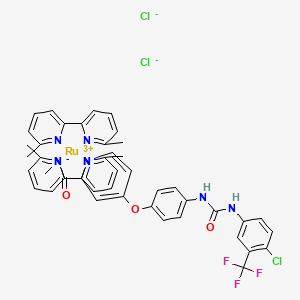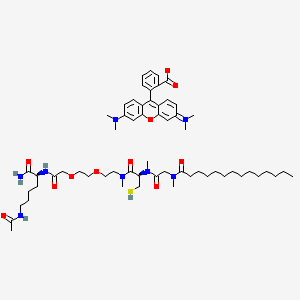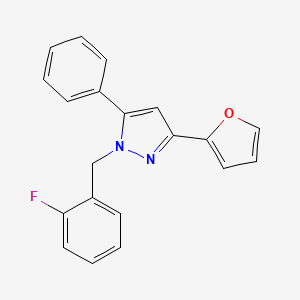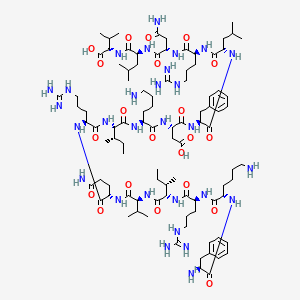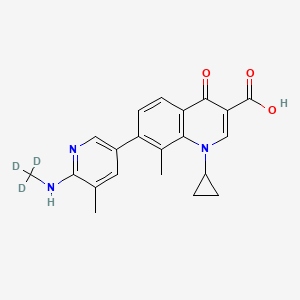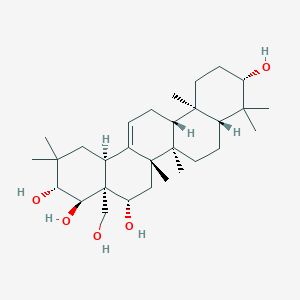
Marsglobiferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marsglobiferin is a triterpenoid compound that can be isolated from the ethanol extract of calla lily stems. It belongs to the class of terpenoids, specifically triterpenes, and has the molecular formula C₃₀H₅₀O₅ with a molecular weight of 490.72 . This compound is known for its potential biological activities and is primarily used in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Marsglobiferin is typically isolated from natural sources rather than synthesized through artificial means. The primary method of obtaining this compound involves the extraction of calla lily stems using ethanol. The ethanol extract is then subjected to various purification processes to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its primary use in research. The extraction from natural sources remains the most common method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Marsglobiferin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoids, while reduction may produce reduced triterpenoids .
Applications De Recherche Scientifique
Marsglobiferin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of triterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and products, particularly in the pharmaceutical and cosmetic industries
Mécanisme D'action
The mechanism of action of Marsglobiferin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is known to interact with key proteins and enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Marsglobiferin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in scientific research. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C30H50O5 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
AYDKOFQQBHRXEW-SQNAMZIKSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


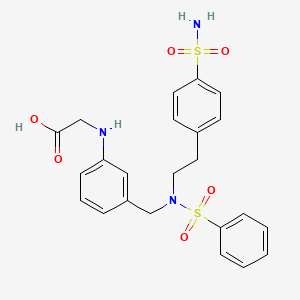
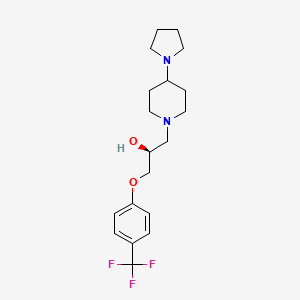
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
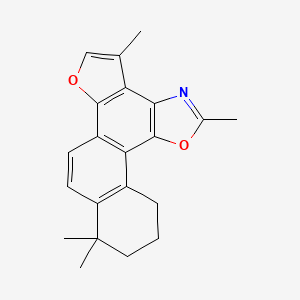
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

